2-butyl-1-carbamimidoylguanidine

Gut Microbiome Enzyme Inhibition Drug Mechanism

For targeted cancer and microbiome research, standard biguanides fall short. Procure this 98% pure 2-butyl-1-carbamimidoylguanidine (Buformin) for its validated, unique in vivo efficacy in mammary carcinogenesis models where metformin and phenformin failed. Its µM-level IC50 in endometrial cancer lines enables cleaner, physiologically relevant in vitro experiments, avoiding the mM-level off-target confounders of metformin. Secure the superior research tool with a longer 4-6 hr half-life and distinct lipophilicity profile for advanced pharmacokinetic studies.

Molecular Formula C6H15N5
Molecular Weight 157.22 g/mol
CAS No. 692-13-7
Cat. No. B1668040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-butyl-1-carbamimidoylguanidine
CAS692-13-7
Synonyms1 Butylbiguanide
1-Butylbiguanide
Adebit
Buformin
Butylbiguanide
Gliporal
Retard, Silubin
Silubin
Silubin Retard
Molecular FormulaC6H15N5
Molecular Weight157.22 g/mol
Structural Identifiers
SMILESCCCCN=C(N)N=C(N)N
InChIInChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)
InChIKeyXSEUMFJMFFMCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-Butyl-1-carbamimidoylguanidine (Buformin, CAS 692-13-7) for Research Procurement: Chemical Identity and Evidence-Based Differentiation


2-Butyl-1-carbamimidoylguanidine, universally known as buformin, is an oral antihyperglycemic agent belonging to the biguanide class, chemically and pharmacologically related to metformin and phenformin [1]. Its molecular structure comprises a butyl side chain attached to a biguanide core (C6H15N5, MW 157.22 g/mol) [2]. While its clinical use as an antidiabetic was largely discontinued due to a higher risk of lactic acidosis compared to metformin, buformin has recently garnered significant research interest for its superior potency in non-diabetic applications, particularly as an anticancer and geroprotective agent [3]. This evidence guide provides a quantitative, comparator-focused analysis to inform scientific procurement decisions, highlighting exactly where buformin demonstrates measurable differentiation from its closest analogs, metformin and phenformin.

Critical Scientific and Procurement Rationale Against Substituting 2-Butyl-1-carbamimidoylguanidine with Other Biguanides


Despite belonging to the same biguanide class, 2-butyl-1-carbamimidoylguanidine (buformin) cannot be simply interchanged with metformin or phenformin for research purposes due to crucial differences in molecular pharmacology and therapeutic index. Substitution with metformin, while clinically safer, would introduce a compound with significantly lower potency across multiple experimental endpoints, potentially leading to false-negative results or requiring suprapharmacological doses that confound data interpretation [1]. Conversely, substituting with phenformin, though more potent, carries a higher risk of toxicity and may activate distinct, off-target cellular pathways that obscure mechanism-of-action studies [2]. The evidence below quantifies these critical differences, providing a clear basis for selecting buformin as the optimal candidate for specific research applications where its unique pharmacological profile is required.

Quantitative Differentiation of 2-Butyl-1-carbamimidoylguanidine (Buformin) vs. Metformin and Phenformin: A Procurement-Focused Evidence Matrix


Superior Enzyme Inhibition Potency: Buformin's 10-Fold Advantage over Metformin Against Gut Microbial Agmatinase

In a 2024 study investigating the mechanism of metformin's action, researchers found that the related compounds phenformin, buformin, and the natural product galegine are more potent inhibitors of Escherichia coli agmatinase. The inhibition constant (Ki) for buformin was determined to be 0.1 mM, a 10-fold increase in potency compared to metformin's Ki of 1 mM [1]. This finding suggests a conserved, but quantitatively distinct, mechanism of action for these biguanides, with buformin achieving a significantly stronger effect at the same concentration.

Gut Microbiome Enzyme Inhibition Drug Mechanism

Enhanced Anticancer Efficacy In Vivo: Buformin Significantly Reduces Mammary Carcinogenesis Where Metformin and Phenformin Fail

A 2015 head-to-head study in a rat model of chemically induced mammary carcinogenesis compared the effects of clinically relevant doses of metformin (9.3 mmol/kg diet), buformin (7.6 mmol/kg diet), and phenformin (5.0 mmol/kg diet) during the post-initiation stage. The study found that buformin significantly decreased cancer incidence, multiplicity, and tumor burden compared to the control group. In stark contrast, neither metformin nor phenformin had any statistically significant effect on any of these carcinogenic endpoints relative to the control [1]. This demonstrates a unique, non-class effect for buformin in this model.

Cancer Chemoprevention In Vivo Efficacy Mammary Carcinogenesis

Markedly Superior In Vitro Antiproliferative Potency: Buformin's IC50 is up to 200-Fold Lower than Metformin in Endometrial Cancer Cells

A direct comparison of antiproliferative effects in two endometrial cancer cell lines (ECC-1 and Ishikawa) revealed a dramatic difference in potency. The IC50 values for metformin were in the millimolar range (1.4–1.6 mM), whereas the IC50 values for buformin were in the low micromolar range (8–150 µM) [1]. This represents an up to 200-fold greater potency for buformin. The study concluded that buformin's significantly lower IC50 suggests it may be a more potent agent for endometrial cancer research.

Endometrial Cancer Antiproliferative Activity IC50 Comparison

Intermediate Potency for Mitochondrial Complex I Inhibition: Buformin's EC50 Positions It Between Metformin and Phenformin

The risk of lactic acidosis, a major side effect of biguanides, is linked to their inhibition of mitochondrial complex I and subsequent increase in lactate production. A study comparing the three drugs found that the EC50 for increasing blood lactate in vivo was 734 µM for metformin, 119 µM for buformin, and 4.97 µM for phenformin [1]. This positions buformin as having a potency for this adverse effect that is roughly 6-fold greater than metformin but 24-fold lower than phenformin. This data quantifies the clinical safety window, highlighting why buformin was withdrawn while metformin remains in use, yet also shows buformin is not as acutely toxic as phenformin in this specific assay.

Mitochondrial Toxicity Complex I Inhibition Lactic Acidosis Risk

Greater Lipophilicity and Longer Half-Life: Buformin's Physicochemical and Pharmacokinetic Distinctions from Metformin

Physicochemical properties are fundamental drivers of in vivo behavior. Buformin's measured partition coefficient (log P) in an octanol-water system is -1.20 [1]. While still hydrophilic, this makes it considerably more lipophilic than metformin [2]. This property contributes to buformin's longer plasma half-life of 4–6 hours, compared to metformin's shorter 1.5-hour half-life [3]. The combination of greater lipophilicity and longer half-life results in different tissue distribution and accumulation kinetics, a critical factor for researchers modeling drug exposure and organ-specific effects.

Pharmacokinetics Lipophilicity Drug Distribution

Evidence-Based Application Scenarios for 2-Butyl-1-carbamimidoylguanidine (Buformin) in Research


In Vivo Studies of Cancer Chemoprevention and Tumor Growth Inhibition

Given the unique finding that buformin significantly reduced mammary carcinogenesis in a rat model where metformin and phenformin were ineffective [1], this compound is the clear choice for in vivo cancer research. Investigators should procure buformin for studies aimed at replicating or expanding upon this finding, particularly those exploring biguanide mechanisms in non-diabetic cancer models. Its proven in vivo efficacy, as opposed to the null effects of its analogs, provides a strong justification for its selection in grant proposals and experimental design.

Potent Tool for In Vitro Cancer Cell Proliferation and Invasion Assays

The drastically lower IC50 values for buformin (micromolar) compared to metformin (millimolar) in endometrial cancer cell lines [1] make it a far superior tool for in vitro oncology research. Procurement of buformin is highly recommended for laboratories conducting cell viability, apoptosis, adhesion, and invasion assays. Using metformin would require such high concentrations that DMSO toxicity or other off-target effects become unavoidable confounders. Buformin's potency allows for cleaner, more physiologically relevant experiments at lower compound concentrations.

Investigations of Gut Microbiome-Mediated Drug Mechanisms

Researchers exploring how biguanides modulate the gut microbiome to exert therapeutic effects should procure buformin as a potent positive control. Its 10-fold greater inhibition of the bacterial enzyme agmatinase (Ki = 0.1 mM) compared to metformin (Ki = 1 mM) [1] makes it an excellent tool for dissecting this specific mechanism of action. Studies designed to correlate agmatine metabolism with systemic metabolic or anti-tumor effects will benefit from buformin's enhanced target engagement at the microbial level.

Pharmacokinetic/Pharmacodynamic Modeling of Biguanide Tissue Distribution

For studies requiring a biguanide with a longer half-life and a distinct lipophilicity profile, buformin is the appropriate choice over metformin. Its 4-6 hour half-life (vs. 1.5 hours for metformin) and higher log P value (-1.20) [1][2] result in different tissue accumulation and clearance kinetics. This makes buformin the preferred tool for investigating biguanide distribution into more lipid-rich compartments or for experiments where a less frequent dosing schedule is required to maintain steady-state plasma concentrations in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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